methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 3-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-4-5-12-23-17-8-6-7-9-19(17)30(25,26)22-21(23)29-14-16-13-15(20(24)28-3)10-11-18(16)27-2/h6-11,13H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMKZHYAZZESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzothiadiazines and their derivatives have been found to possess various biological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biological Activity
Methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological properties, including cytotoxicity and mechanisms of action, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of derivatives characterized by the presence of thiadiazine and methoxybenzoate moieties. The molecular formula is , and it has a molecular weight of approximately 357.39 g/mol. The structure incorporates a thiadiazine ring that is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Antitumor Activity
Research has indicated that compounds containing thiadiazine structures exhibit significant antitumor properties. A study evaluating various derivatives found that those with thiadiazole and phthalimide moieties demonstrated enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, compounds with similar structures showed IC50 values ranging from 29 μM to over 70 μM against these cell lines .
The proposed mechanism for the antitumor activity involves the interaction of the thiadiazine nucleus with cellular targets, enhancing lipophilicity and tissue permeability. This characteristic allows for better interaction with biological macromolecules, potentially leading to apoptosis in cancer cells .
Study 1: Cytotoxic Evaluation
In a systematic evaluation of several thiadiazole derivatives, this compound was tested alongside other derivatives. The study utilized the MTT assay to determine cytotoxicity against MCF-7 and HeLa cell lines. Results indicated that compounds bearing the thiadiazine structure exhibited improved cytotoxicity compared to their non-thiadiazine counterparts .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications at specific positions on the thiadiazine ring could significantly influence biological activity. For instance, the introduction of alkyl substituents on the nitrogen atoms was correlated with increased cytotoxicity. This suggests that further optimization of the compound's structure could lead to even more potent derivatives .
Data Tables
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Thiadiazole Derivative A | 29 | HeLa |
| Thiadiazole Derivative B | 73 | MCF-7 |
| Methyl 3-(((4-butyl...) | TBD | TBD |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate is its potential as an anticancer agent. Research has indicated that derivatives of benzo[e][1,2,4]thiadiazine exhibit significant cytotoxic effects against various cancer cell lines. A study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that similar compounds could be effective in targeting tumor cells .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to its structural components. Compounds containing the benzo[e][1,2,4]thiadiazine moiety have been studied for their ability to inhibit inflammatory pathways. This suggests potential applications in treating inflammatory diseases and conditions where modulation of the immune response is beneficial.
Case Study 1: Anticancer Screening
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates that exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This method allows for a more accurate representation of tumor behavior in vivo.
Case Study 2: In Vivo Efficacy
Further research is required to validate the in vivo efficacy of this compound. Animal models are essential for assessing pharmacokinetics and therapeutic outcomes. Preliminary studies suggest that compounds with similar structures have shown promise in reducing tumor sizes and improving survival rates in preclinical models.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.
Example Reaction:
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Conditions :
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Acidic: HCl/H₂SO₄ in refluxing aqueous ethanol.
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Basic: NaOH/KOH in aqueous or alcoholic media.
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Relevance : Hydrolysis could generate a more polar metabolite or intermediate for further derivatization (e.g., amide formation) .
Thioether Reactivity
The thioether (-S-CH₂-) linkage may undergo:
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Oxidation : Sulfone groups (already present in the thiadiazine ring) are typically resistant to further oxidation, but the methylene-thioether could theoretically form sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA, H₂O₂) .
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Nucleophilic Substitution : Limited reactivity due to the stability of thioethers, but possible under harsh conditions (e.g., alkylation with alkyl halides) .
Thiadiazine Ring Modifications
The 1,2,4-thiadiazine 1,1-dioxide core is electron-deficient, enabling:
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Electrophilic Aromatic Substitution (EAS) : Directed by the sulfone and methoxy groups. Potential sites for nitration or halogenation at positions activated by electron-donating groups .
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Ring-Opening Reactions : Under strong acidic or basic conditions, the thiadiazine ring may hydrolyze, though sulfones generally confer stability .
Functionalization of the Methoxy Group
The 4-methoxy group on the benzoate may undergo demethylation with reagents like BBr₃ or HI to yield a phenolic hydroxyl group:
This could enhance hydrogen-bonding interactions in further reactions .
Salt and Prodrug Formation
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Salt Formation : The sulfone or carboxylic acid (post-hydrolysis) could form salts with bases (e.g., Na⁺, TRIS) .
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Prodrug Strategies : Ester hydrolysis (as above) or conjugation with amino acids/polymers to modulate bioavailability .
Synthetic Pathways (Inferred)
Based on analogous syntheses in the literature :
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Thiadiazine Ring Construction :
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Cyclization of a thiosemicarbazide precursor with a carbonyl compound.
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Oxidation of the sulfide to sulfone using H₂O₂ or peracids.
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Thioether Coupling :
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Reaction of a thiol-containing thiadiazine with a bromomethyl benzoate derivative.
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Esterification :
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Methylation of the carboxylic acid intermediate using diazomethane or methyl iodide.
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Key Stability Considerations
Q & A
Q. How can molecular docking and MD simulations predict binding modes with enzymes like DNA gyrase or topoisomerase II?
- Workflow :
- Docking (AutoDock Vina) : Screen against PDB structures (e.g., 1KZN for DNA gyrase) to identify key hydrogen bonds/π-π interactions .
- MD Simulations (GROMACS) : Assess complex stability over 100 ns trajectories and calculate RMSD/RMSF values .
Conflict Resolution and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
